N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide is a complex organic compound notable for its potential biological applications, particularly in the field of cancer research. This compound features a unique structure combining a triazolo-pyrazine moiety and an indazole derivative, which may enhance its interaction with biological targets.
The compound is synthesized through various chemical reactions involving specific precursors and reagents. It is classified under the category of heterocyclic compounds, which are widely studied for their pharmacological properties.
The compound belongs to the class of carboxamides and heterocyclic compounds, specifically incorporating triazole and pyrazine rings. Its classification reflects its potential use as a pharmaceutical agent, particularly in oncology.
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, pH, and concentration of reactants to ensure high yield and purity of the final compound.
The molecular formula of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide is CHNO, indicating a complex structure with multiple functional groups.
Key structural data include:
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide can undergo various chemical reactions typical for carboxamides and heterocycles:
These reactions are significant for modifying the compound's structure to improve its pharmacological properties or to facilitate further synthetic transformations.
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide exhibits inhibitory activity towards c-Met and VEGFR-2 kinases.
The mechanism involves binding to these kinases, leading to inhibition of their activities which are crucial in pathways related to cell proliferation and angiogenesis. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
While specific physical properties such as density and boiling point are not available for this compound, its solubility in organic solvents can be inferred based on similar compounds in its class.
The compound's stability under various pH conditions and its reactivity towards nucleophiles and electrophiles are critical for its application in medicinal chemistry.
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide shows promise as an anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its unique structural features allow it to interact with multiple biological targets, making it a candidate for further development in oncology .
This compound exemplifies the potential of hybrid molecules in drug design, particularly those that integrate multiple pharmacophores into a single entity aimed at enhancing therapeutic efficacy while minimizing side effects.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7